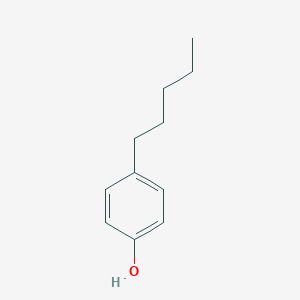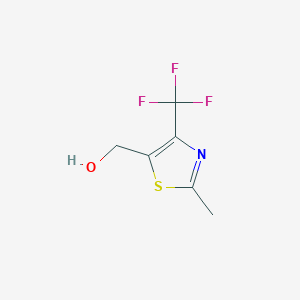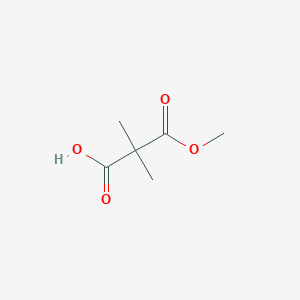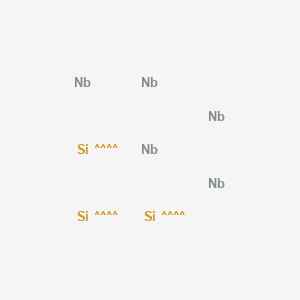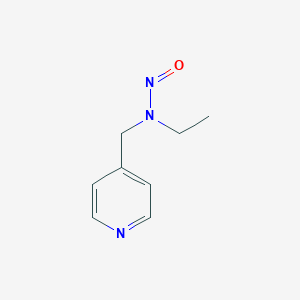
2-Sulfanylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylanthracene-9,10-dione, also known as Anthraquinone-2-thiol, is a sulfur-containing organic compound with the molecular formula C14H8O2S. It is a yellow crystalline solid that is widely used in scientific research due to its unique properties.
Applications De Recherche Scientifique
2-Sulfanylanthracene-9,10-dione has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of thiols in biological systems. It is also used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate drugs that kill cancer cells. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-Sulfanylanthracene-9,10-dione is not fully understood. However, it is believed to act as a thiol-reactive compound, which means that it reacts with thiols in biological systems. This reaction can lead to the formation of disulfide bonds, which are important for protein structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase, which are involved in inflammation and oxidative stress. It has also been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Sulfanylanthracene-9,10-dione in lab experiments is its fluorescent properties, which make it useful for the detection of thiols in biological systems. Additionally, it is relatively easy to synthesize and has a high yield. One limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-Sulfanylanthracene-9,10-dione. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of this compound at different concentrations and in different biological systems.
Méthodes De Synthèse
2-Sulfanylanthracene-9,10-dione can be synthesized by the reaction of anthraquinone with hydrogen sulfide in the presence of a catalyst such as iron(III) chloride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out at room temperature. The yield of the reaction is typically around 70%.
Propriétés
Numéro CAS |
13354-38-6 |
|---|---|
Formule moléculaire |
C14H8O2S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
2-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7,17H |
Clé InChI |
WUWVLTIKBWZFTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S |
Synonymes |
2-Mercapto-9,10-anthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)

